

Comparative analysis of Methylphenylsilane and Diphenylsilane

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Compound of Interest

Compound Name: **Methylphenylsilane**

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A Comparative Analysis for Research and Development Professionals: **Methylphenylsilane** vs. Diphenylsilane

In the landscape of organosilicon chemistry, **methylphenylsilane** and diphenylsilane are two prominent hydrosilanes that serve as versatile reagents in a multitude of synthetic applications. This guide provides a detailed comparative analysis of these two compounds, offering insights into their chemical and physical properties, synthesis, and performance in key applications. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate silane for their specific synthetic needs.

Physical and Chemical Properties

A fundamental comparison of **methylphenylsilane** and diphenylsilane begins with their distinct physical and chemical properties, which are dictated by their molecular structures. Diphenylsilane possesses two phenyl groups attached to the silicon atom, whereas **methylphenylsilane** has one phenyl and one methyl group. This structural difference influences their molecular weight, density, boiling and flash points, and refractive index. A summary of these properties is presented in the table below.

Property	Methylphenylsilane	Diphenylsilane
Molecular Formula	C ₇ H ₁₀ Si[1]	C ₁₂ H ₁₂ Si[2][3]
Molecular Weight	122.24 g/mol [1]	184.31 g/mol [2][3]
Appearance	Colorless liquid[4]	Clear colorless liquid[5][6]
Density	0.89 g/mL at 25 °C[1]	0.993 g/mL at 25 °C[3]
Boiling Point	140-143 °C / 751 mmHg[1]	95-97 °C / 13 mmHg[3]
Flash Point	25 °C (77.0 °F) - closed cup[1]	98 °C (208.4 °F) - closed cup[3]
Refractive Index	n _{20/D} 1.506[1]	n _{20/D} 1.579[3]

Synthesis Protocols

The synthesis of these silanes typically involves the reduction of the corresponding chlorosilane precursors. Below are detailed experimental protocols for the laboratory-scale synthesis of both **methylphenylsilane** and diphenylsilane.

Synthesis of Methylphenylsilane via Wurtz-Type Reductive Coupling

Poly(**methylphenylsilane**) can be synthesized via a Wurtz-type reductive coupling of dichloromethylphenylsilane. A common method involves the use of sodium metal in a suitable solvent.[7]

Experimental Protocol:

- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.
- Add freshly cut sodium metal to the toluene to create a dispersion by heating the mixture to the melting point of sodium with vigorous stirring.
- Cool the sodium dispersion to room temperature.

- Slowly add a solution of dichloro**methylphenylsilane** in dry toluene to the sodium dispersion.
- After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.
- Cool the mixture to room temperature and quench the excess sodium by the careful addition of a proton source, such as isopropanol, followed by water.
- Separate the organic layer, and wash it with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield poly(**methylphenylsilane**).

A variation of this synthesis can be performed at low temperatures (-65 to -75 °C) using a $[K^+/K^-]$ solution in THF to yield poly(**methylphenylsilane**) from dichloro**methylphenylsilane**.

[8]

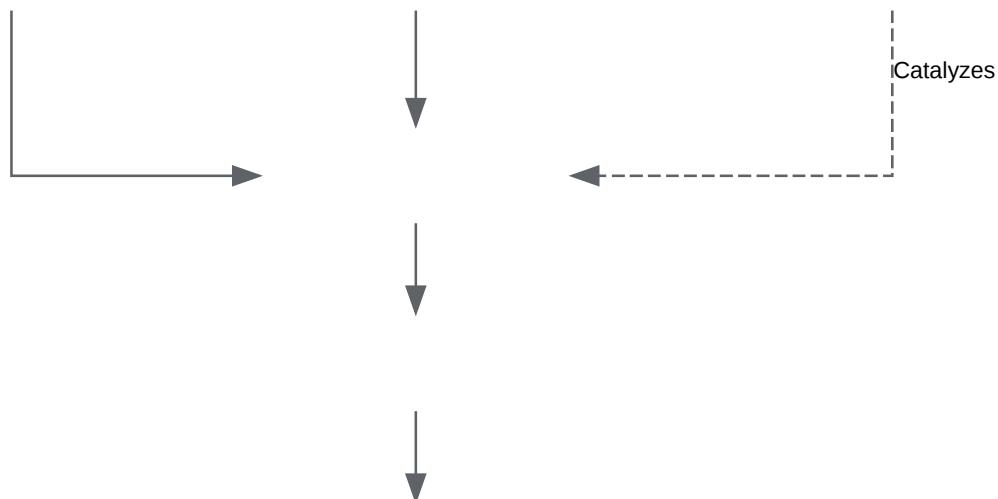
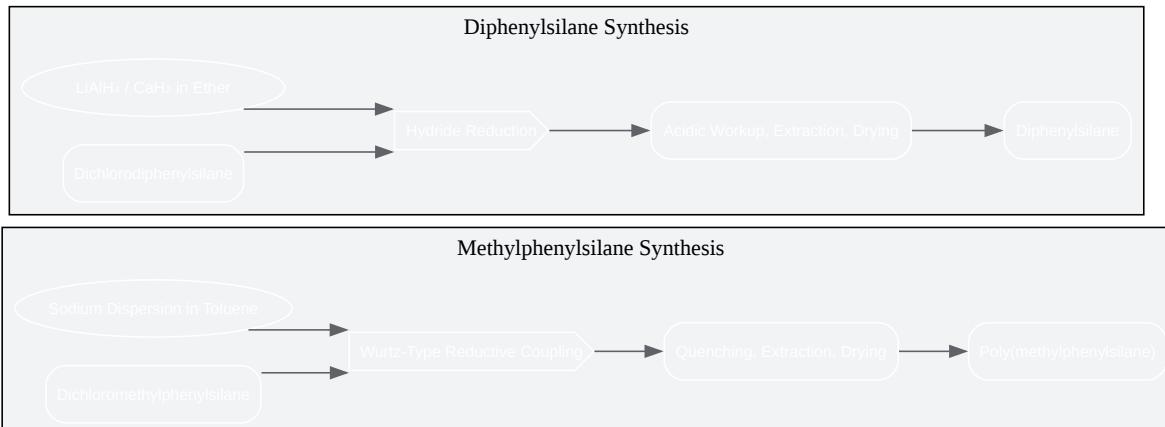
Synthesis of Diphenylsilane

A common laboratory method for the synthesis of diphenylsilane involves the reduction of dichlorodiphenylsilane using a hydride reducing agent.[2]

Experimental Protocol:

- In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, a spherical condenser, a constant pressure dropping funnel, and a nitrogen inlet, place calcium hydride (CaH_2), lithium aluminum hydride ($LiAlH_4$), and diethylene glycol dimethyl ether.[2]
- Under a nitrogen atmosphere, slowly add dichlorodiphenylsilane (Ph_2SiCl_2) dropwise to the reaction mixture with mechanical stirring.[2]
- After the addition is complete, heat the mixture to 110 °C and maintain the reaction for approximately 21 hours.[2]
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).[2]

- Upon completion, cool the reaction mixture and carefully add it to a dilute inorganic acid solution under an ice bath.[2]
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diphenylsilane.[2]



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